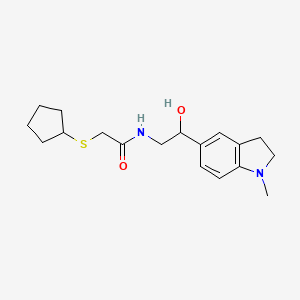![molecular formula C17H12ClN5O3 B2378078 N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1081115-43-6](/img/structure/B2378078.png)
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is fused with a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms . This compound could potentially have various biological activities due to the presence of these functional groups .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as aromatic nucleophilic substitution . For instance, 2-azido-4-chlorobenzoic acid reacts with benzyl nitrile to form a related compound, 7-chloro-3-phenyl-[1,2,3]triazolo[1,5-a]quinazoline-5-one .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused with a quinazoline ring. The presence of chloro and methoxy substituents on the phenyl ring and a carboxamide group on the quinazoline ring would also be key features .Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions. For instance, in the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, are formed consecutively without isolating the triazole intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazole and quinazoline rings, along with the various substituents, would affect properties such as polarity, solubility, and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
Triazole compounds, which are part of the structure of your mentioned compounds, are known for their versatile biological activities . They have been found to be effective against a variety of enzymes and receptors in the biological system . This makes them potent antimicrobial agents, capable of combating a wide class of Gram-positive and Gram-negative bacteria .
Antifungal Activity
Triazole nucleus is present as a central structural component in a number of antifungal drugs . The antifungal drugs based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and others have been found to be effective .
Anticancer Activity
Triazole compounds have also been associated with anticancer activities . Their ability to bind with a variety of enzymes and receptors in the biological system makes them potential candidates for cancer treatment .
Antioxidant Activity
Triazole derivatives have been found to exhibit antioxidant potential . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress .
Anti-HIV Activity
A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which shares a similar structure with your mentioned compounds, were synthesized and screened for their anti-HIV activity . Some of these compounds exhibited promising anti-HIV activities .
Antibacterial Activity
The same series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were also screened for their antibacterial activity . Some compounds showed potent activity against E. coli, P. aeruginosa and S. epidermidis .
Antitubercular Activity
The compound N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine exhibited antitubercular activity . This suggests that your mentioned compounds may also have potential antitubercular applications .
Anti-Inflammatory and Analgesic Activity
Triazole compounds have been associated with anti-inflammatory and analgesic activities . They can potentially be used in the treatment of conditions associated with inflammation and pain .
Mécanisme D'action
Target of Action
The compound, also known as N-(2-chloro-5-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide, is a type of triazole derivative . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system . This binding can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Biochemical Pathways
Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They can influence various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy .
Result of Action
Triazole compounds have been associated with a variety of biological activities, including antimicrobial, antitubercular, and anti-hiv activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Safety and Hazards
Orientations Futures
Triazole compounds have a wide range of biological activities and are present in various drug molecules . Therefore, the compound “N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” could potentially be explored for various pharmacological applications in the future .
Propriétés
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c1-26-9-6-7-11(18)12(8-9)19-17(25)14-15-20-16(24)10-4-2-3-5-13(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXHJIVWDFMKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

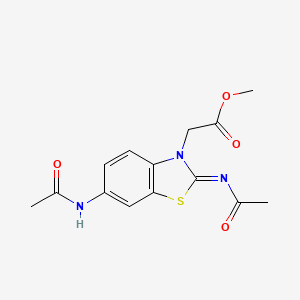
![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)
![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)


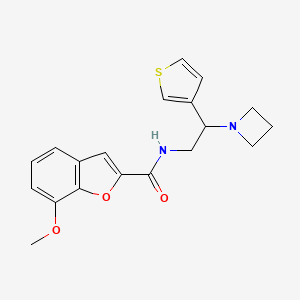

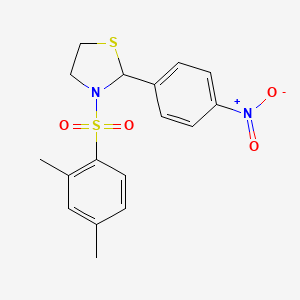
![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)
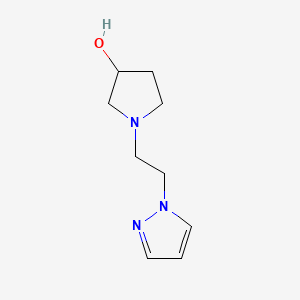
![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)
